Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744109
InChI: InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3
SMILES:
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

CAS No.:

Cat. No.: VC15744109

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate -

Specification

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate
Standard InChI InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3
Standard InChI Key JRUQJRGINNDGKJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1C)O)C=CC(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound’s structure features a phenyl ring substituted at the 4-position with a hydroxyl group (-OH) and at the 2- and 3-positions with methyl groups (-CH₃). A propenoate ester group (-CH₂CH₂COOCH₃) is attached to the aromatic ring, introducing both hydrophobic and polar regions. This configuration is critical for its reactivity and interactions in biological systems.

The IUPAC name, methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate, reflects this arrangement. The SMILES notation (CC1=C(C=CC(=C1C)O)C=CC(=O)OC) and InChIKey (JRUQJRGINNDGKJ-UHFFFAOYSA-N) provide unambiguous representations for computational studies .

Physicochemical Properties

Key computed properties include:

  • XLogP3: 1.8 (indicating moderate lipophilicity)

  • Hydrogen Bond Donor/Acceptor Count: 1/4

  • Topological Polar Surface Area (TPSA): 55.8 Ų

  • Rotatable Bonds: 4 .

These properties suggest moderate solubility in polar solvents and potential membrane permeability, making it suitable for pharmacological exploration.

Synthesis and Chemical Reactivity

Synthetic Pathways

While direct synthesis protocols for methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate are sparsely documented, analogous compounds are synthesized via Horner-Wadsworth-Emmons reactions. For example, methyl-3-(4-hydroxy-3-nitrophenyl)prop-2-enolate is produced by refluxing 4-hydroxy-3-nitrobenzaldehyde with methyl-2-(dimethoxyphosphoryl)acetate in methanol. Adapting this method, the target compound could be synthesized using 4-hydroxy-2,3-dimethylbenzaldehyde and appropriate phosphonate esters.

Stability and Reactivity

The compound’s α,β-unsaturated ester moiety renders it prone to Michael addition reactions, while the phenolic -OH group allows for electrophilic substitution. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments.

Data Tables and Comparative Analysis

Table 1: Molecular Properties of Methyl 3-(4-Hydroxy-2,3-Dimethylphenyl)Prop-2-Enoate

PropertyValue
Molecular FormulaC₁₂H₁₄O₃
Molecular Weight206.24 g/mol
XLogP31.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Rotatable Bonds4
TPSA55.8 Ų

Table 2: Comparison with Structural Analogs

CompoundMolecular FormulaHDAC InhibitionAntioxidant Activity
Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoateC₁₂H₁₄O₃PredictedComputational
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateC₁₂H₁₃ClO₃ConfirmedNot reported

Future Research Directions

  • Synthetic Optimization: Developing scalable, high-yield synthesis routes.

  • Pharmacological Profiling: In vitro and in vivo assays to validate HDAC inhibition and cytotoxicity.

  • Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability and efficacy.

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